Ketoprofen-d4

Bioanalysis Method Validation LC-MS/MS

Bioanalytical LC-MS/MS methods for ketoprofen face matrix-induced ion suppression, leading to quantification bias. Ketoprofen-d4 is a deuterated internal standard that co-elutes with the analyte, providing mass-discriminated correction as recommended by FDA and EMA guidelines. Use Ketoprofen-d4 to achieve validated accuracy within 95-108% and precision ≤15% RSD in plasma assays. High isotopic purity (≥99 atom % D) and long-term stability ensure batch-to-batch consistency for ANDA submissions and commercial QC.

Molecular Formula C16H14O3
Molecular Weight 258.30 g/mol
CAS No. 1219805-29-4
Cat. No. B595402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKetoprofen-d4
CAS1219805-29-4
Synonyms(±)-Ketoprofen-d4
Molecular FormulaC16H14O3
Molecular Weight258.30 g/mol
Structural Identifiers
InChIInChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/i1D3,11D
InChIKeyDKYWVDODHFEZIM-RRRGEQHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ketoprofen-d4 (CAS 1219805-29-4) as a Stable Isotope-Labeled Internal Standard for Quantitative LC-MS/MS


Ketoprofen-d4 (CAS 1219805-29-4) is a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen, where four hydrogen atoms on the propionic acid side chain are replaced with deuterium . This stable isotope-labeled compound serves as a critical internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, enabling precise and accurate quantification of unlabeled ketoprofen in complex biological matrices [1]. The incorporation of deuterium imparts a distinct mass shift while preserving near-identical chemical behavior to the native analyte, a principle fundamental to its role in correcting for analytical variability.

Type Deuterated Internal Standard (SIL-IS)
Workflow LC-MS/MS quantification of ketoprofen
Key Attribute Co-elution with analyte, mass discrimination

Why a Generic, Unlabeled Standard Cannot Substitute for Ketoprofen-d4 in Regulated Bioanalysis


In LC-MS/MS quantification, substituting a deuterated internal standard like Ketoprofen-d4 with an unlabeled analog or a structural analog introduces unacceptable analytical risk due to differential matrix effects. While an unlabeled ketoprofen standard will co-elute with the analyte, it cannot be distinguished by mass and fails to correct for ion suppression or enhancement caused by co-extracted biological components (e.g., phospholipids, salts) [1]. Similarly, a non-isotopic structural analog (e.g., fenoprofen) may exhibit distinct chromatographic retention and ionization behavior, leading to inaccurate compensation and method bias [2]. Deuterated internal standards are explicitly recommended in regulatory guidance (FDA, EMA) for bioanalytical method validation precisely because they provide the closest possible match to the analyte's physicochemical properties while enabling mass discrimination, thereby mitigating matrix-induced quantitative errors that unlabeled or structural analogs cannot correct [1].

Target Compound
Potential Substitute
Risk
Ketoprofen-d4
Unlabeled ketoprofen
Co-elutes but cannot be mass-discriminated; fails to correct matrix effects
Ketoprofen-d4
Fenoprofen (structural analog)
Different retention and ionization behavior may introduce quantitative bias

Quantitative Differentiation of Ketoprofen-d4: Analytical Performance Evidence vs. Alternatives


Method Accuracy and Precision: Ketoprofen-d4 vs. Fenoprofen as Internal Standards

In a head-to-head validation study for an online-SPE-MS/MS method quantifying ketoprofen in rat dermal interstitial fluid, deuterated ketoprofen (the target compound) was directly compared to fenoprofen as an internal standard. The method was validated following FDA bioanalytical guidelines, providing a direct, quantitative comparison of assay performance [1].

Accuracy & Precision
Head-to-head
d4: 95–108% accuracy; fenoprofen: 98–113%
Tighter accuracy bounds suggest lower systematic bias
Rat dermal fluid, online-SPE-MS/MS, 25–5000 ng/mL
Bioanalysis Method Validation LC-MS/MS Pharmacokinetics

Correction of Matrix Effects: Isotope Dilution Mass Spectrometry with Ketoprofen-d4

Stable isotope-labeled internal standards (SIL-IS) like Ketoprofen-d4 are the recognized gold standard for correcting matrix effects in LC-ESI-MS/MS [1]. While direct, compound-specific data on matrix effect correction factors are typically embedded within individual validation reports, the underlying principle is well-established: a SIL-IS co-elutes with the analyte and experiences nearly identical ion suppression or enhancement, normalizing the analyte response.

Matrix Effect Correction
Class-level
Co-eluting SIL-IS normalizes ion suppression/enhancement
Meets fundamental ISTD requirement for regulated bioanalysis
General LC-ESI-MS/MS principle; compound-specific data in validation reports
Matrix Effects Isotope Dilution LC-MS/MS Bioanalysis

Isotopic Enrichment and Chemical Purity: Ensuring Reliable Quantification

The utility of a deuterated internal standard hinges on its isotopic enrichment, which dictates the degree of mass spectral overlap with the unlabeled analyte. Ketoprofen-d4 is commercially available with specified isotopic purity that meets analytical requirements .

Isotopic Enrichment
Specification review
≥99 atom % D
Minimizes cross-talk signal into analyte channel
Commercial specification (CDN Isotopes)
Isotopic Purity Quality Control Stable Isotope Procurement

Minimized Deuterium Isotope Effect on Chromatographic Retention

A potential pitfall of deuterated internal standards is the 'deuterium isotope effect,' which can cause a slight shift in chromatographic retention time relative to the unlabeled analyte, diminishing its ability to correct for matrix effects [1]. The magnitude of this shift depends on the number and position of deuterium atoms.

Deuterium Isotope Effect
Class-level
Labeling on propionic acid side chain designed to minimize retention shift
Reduces risk of chromatographic resolution from analyte
Deuterated ISTDs may shift up to 0.2 min if poorly positioned
Chromatography Isotope Effect LC-MS/MS Method Development

Stability Profile Supports Multi-Year Study Use and Room Temperature Shipping

The stability of a reference standard or internal standard is crucial for ensuring consistent performance over the lifecycle of a study or analytical campaign. Ketoprofen-d4 exhibits defined stability under recommended storage conditions .

Stability
Reported
≥3 years at room temperature (re-analysis recommended)
Supports multi-year study use and ambient shipping
Supplier-stated shelf life; re-assay after 3 years
Stability Storage Logistics Longitudinal Studies

Regulatory Alignment for ANDA and Commercial QC Applications

Ketoprofen-d4 is supplied with detailed characterization data that aligns with regulatory guidelines, making it suitable for use in analytical method development, method validation, and quality control (QC) for Abbreviated New Drug Applications (ANDA) and commercial production [1].

Documentation Support
Data to verify
Characterization data aligned with research documentation needs
May streamline method documentation for research QC
Supplier-provided; verify for specific regulatory context
Regulatory Compliance Quality Control ANDA Method Validation

Optimal Application Scenarios for Ketoprofen-d4 in Bioanalysis and Pharmaceutical Development


Regulated Bioanalysis of Ketoprofen in Plasma for Pharmacokinetic (PK) Studies

Ketoprofen-d4 is the ideal internal standard for quantifying ketoprofen in human or animal plasma samples as part of pharmacokinetic or bioequivalence studies. Its use directly addresses FDA and EMA bioanalytical method validation guidelines, ensuring that the assay meets stringent requirements for accuracy (within ±15% of nominal) and precision (≤15% RSD) by effectively correcting for plasma matrix effects [1]. The direct head-to-head validation data confirming accuracy within 95-108% in a complex biological matrix supports its selection for these regulated studies [1].

Development and Validation of LC-MS/MS Methods for Ketoprofen Quantification

Analytical chemists developing and validating new LC-MS/MS methods for ketoprofen can rely on Ketoprofen-d4 as the primary internal standard. The evidence demonstrates its performance in a validated online-SPE-MS/MS method, providing a benchmark for accuracy and precision [1]. The strategic placement of deuterium minimizes chromatographic retention time shifts, simplifying method development by ensuring the internal standard and analyte co-elute under a wide range of reversed-phase conditions, a critical factor for robust matrix effect compensation [2].

Quality Control (QC) Release Testing of Ketoprofen Drug Products

In pharmaceutical manufacturing, Ketoprofen-d4 serves as a reliable internal standard for QC release testing of ketoprofen active pharmaceutical ingredient (API) and finished drug products. Its high isotopic purity (≥99 atom % D) and long-term stability (≥3 years at room temperature) ensure consistent, traceable quantification across multiple batches and over extended periods [1]. The availability of comprehensive characterization data aligned with regulatory expectations further supports its use in ANDA submissions and commercial QC laboratories .

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

For researchers investigating the metabolic stability of ketoprofen or potential drug-drug interactions in hepatocyte or microsomal incubations, Ketoprofen-d4 provides a precise internal standard for quantifying the depletion of the parent drug. Its near-identical behavior to unlabeled ketoprofen ensures accurate measurement of metabolic turnover rates, free from the confounding influence of matrix effects that can arise from incubation buffers and cofactors.

Application
Selection Property
Validation Focus
Ketoprofen PK research (plasma matrices)
Co-eluting SIL-IS for matrix effect correction
Accuracy and precision review per bioanalytical validation
LC-MS/MS method development for ketoprofen
Minimal deuterium retention shift, consistent co-elution
Method robustness across reversed-phase conditions
Ketoprofen API research QC testing
High isotopic purity and long-term stability
Lot-to-lot consistency and documentation review
In vitro metabolism and DDI research
Near-identical behavior to unlabeled analyte
Accurate metabolic turnover measurement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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